molecular formula C12H15NO B325172 N-(1-phenylethyl)cyclopropanecarboxamide

N-(1-phenylethyl)cyclopropanecarboxamide

Cat. No.: B325172
M. Wt: 189.25 g/mol
InChI Key: NVEDNAPMXDKXSK-UHFFFAOYSA-N
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Description

Structural Characterization of N-(1-Phenylethyl)cyclopropanecarboxamide

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Variations

This compound, with the molecular formula C₁₂H₁₅NO and molecular weight of 189 Da, represents a fundamental structure in cyclopropanecarboxamide chemistry. The compound is systematically named according to IUPAC conventions as N-(1-phenylethyl)cyclopropane-1-carboxamide, reflecting its core structural components: a cyclopropane ring bearing a carboxamide functional group attached to a 1-phenylethyl substituent. The CAS registry number for this compound is 78172-92-6, providing unambiguous identification in chemical databases.

The structural complexity of this molecule arises from the presence of multiple stereogenic centers. The primary chiral center is located at the α-carbon of the phenylethyl group, creating the potential for (R) and (S) enantiomers. Additionally, the cyclopropane ring itself can exist in different stereochemical configurations when substituted, leading to various diastereomeric possibilities. The compound exhibits LogP value of 2.11, indicating moderate lipophilicity, with 14 heavy atoms and 3 rotatable bonds contributing to its conformational flexibility.

Related iodinated derivatives such as (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide have been documented with molecular formula C₁₂H₁₄INO and molecular weight 315.15 g/mol. These derivatives maintain the core structural framework while introducing additional stereochemical complexity through halogen substitution. The InChI key for the basic this compound framework provides unique molecular identification: ZALXTZVAKGFBEX-UHFFFAOYSA-N for related structures.

Conformational Analysis via X-ray Crystallography

X-ray crystallography serves as the definitive method for determining the three-dimensional structure of this compound and its derivatives. The crystallographic analysis reveals critical information about bond lengths, angles, and intermolecular interactions that govern the compound's physical and chemical properties. Modern X-ray crystallography techniques, particularly those employing synchrotron radiation sources, provide high-resolution structural data essential for understanding the conformational preferences of this molecule.

The crystal structure determination process typically involves several key steps for compounds of this type. Initial crystal mounting requires careful handling to preserve the crystalline integrity, often necessitating cryoprotection at liquid nitrogen temperatures to minimize radiation damage. Data collection parameters must be optimized to capture the complete diffraction pattern, with typical resolution requirements extending to at least 1.5-2.0 Å for adequate structural detail.

For cyclopropanecarboxamide derivatives, the rigid three-membered ring system provides a well-defined structural anchor, while the phenylethyl substituent exhibits greater conformational flexibility. Crystallographic studies reveal that the cyclopropane ring adopts a planar configuration with characteristic C-C bond lengths of approximately 1.50 Å and C-C-C bond angles of 60°. The amide linkage typically shows partial double-bond character, with C-N bond lengths intermediate between single and double bonds, reflecting resonance stabilization.

Chiral Centers and Enantiomeric Resolution Strategies

The presence of stereogenic centers in this compound creates significant opportunities and challenges for chiral separation and analysis. The primary chiral center at the α-carbon of the phenylethyl group generates two enantiomers with potentially distinct biological activities and physical properties. Enantiomeric resolution strategies for this compound class employ various methodologies, including chiral chromatography, enzymatic resolution, and crystallization-based separation techniques.

Chiral gas chromatography represents one of the most effective analytical methods for enantiomeric separation of cyclopropanecarboxamide derivatives. Specialized chiral stationary phases, such as cyclodextrin-based columns, provide differential retention times for enantiomeric pairs. The separation efficiency depends on multiple factors including column temperature, carrier gas flow rate, and the specific chiral selector employed. Optimal linear velocities around 80 cm/sec with hydrogen carrier gas typically provide maximum enantiomeric separation for compounds of this structural class.

Enzymatic resolution offers an alternative approach for obtaining optically pure enantiomers of cyclopropanecarboxamide derivatives. Lipase from Candida antarctica has demonstrated particular effectiveness in the stereoselective hydrolysis of cyclopropane carboxylic acid esters, providing a pathway to optically active products. The enzymatic process typically operates under mild conditions (20-45°C) with high optical purity, making it industrially viable for large-scale production. The concentration of substrate can range from 3% to 70%, with optimal process efficiency achieved at 5-40% concentration.

Comparative Analysis with Cyclopropanecarboxamide Derivatives

The structural comparison of this compound with related derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The parent compound cyclopropanecarboxamide (C₄H₇NO, molecular weight 85.1 g/mol) serves as the fundamental building block for this class of molecules. The simple cyclopropanecarboxamide exhibits a melting point of 120-122°C and demonstrates limited water solubility, characteristics that are modified upon substitution with aromatic and aliphatic groups.

Fluorinated derivatives such as cyclopropanecarboxamide, 2-fluoro-N-(1-phenylethyl)- represent important structural variants with enhanced metabolic stability. These compounds maintain the core cyclopropane-amide architecture while introducing electron-withdrawing substituents that modulate both chemical reactivity and biological activity. The molecular formula C₁₂H₁₄FNO (molecular weight 207.24 g/mol) reflects the addition of fluorine to the cyclopropane ring system.

The comparative analysis extends to more complex derivatives found in pharmaceutical applications, particularly in the fentanyl analog family. Compounds such as N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide represent significantly more elaborate structures incorporating the cyclopropanecarboxamide motif into larger molecular frameworks. These derivatives demonstrate how the basic cyclopropanecarboxamide structure can be incorporated into more complex pharmacophores while maintaining key structural features.

Table 1: Comparative Structural Data for Cyclopropanecarboxamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Cyclopropanecarboxamide C₄H₇NO 85.1 Basic cyclopropane-amide 6228-73-5
This compound C₁₂H₁₅NO 189 Phenylethyl substitution 78172-92-6
2-Fluoro-N-(1-phenylethyl)cyclopropanecarboxamide C₁₂H₁₄FNO 207.24 Fluorinated cyclopropane 167073-06-5
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide C₁₂H₁₄INO 315.15 Iodinated derivative 1951425-21-0

The metabolic pathways of cyclopropanecarboxamide derivatives have been extensively studied, particularly in the context of fentanyl analogs. The primary metabolic transformation involves oxidative N-dealkylation, leading to nor-derivatives as major metabolites. For cyclopropylfentanyl and related compounds, seven distinct metabolites have been identified through human hepatocyte studies, with norcyclopropylfentanyl representing the most abundant metabolic product. Additional metabolic pathways include monohydroxylation, dihydroxylation followed by methylation, and N-oxide formation.

Table 2: Physical and Chemical Properties Comparison

Property This compound Related Derivatives
LogP 2.11 Variable (1.8-3.5)
Heavy Atoms 14 10-25
Rotatable Bonds 3 2-8
Polar Surface Area (Ų) 29 20-60
Hydrogen Bond Acceptors 1 1-4
Hydrogen Bond Donors 1 0-3

The stereochemical considerations for these derivatives are particularly complex when multiple chiral centers are present. Compounds like thalidomide analogs demonstrate the critical importance of enantiomeric purity, where deuterium-enabled chiral switching (DECS) has been employed to stabilize specific enantiomeric forms and study their individual biological activities. This approach has revealed dramatic differences in antiinflammatory and antitumorigenic activities between enantiomers, with up to 20-fold differences observed in vitro.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-phenylethyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-9(10-5-3-2-4-6-10)13-12(14)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,13,14)

InChI Key

NVEDNAPMXDKXSK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropane vs. Cyclohexane Derivatives

  • N-(1-Phenylethyl)cyclohexanecarboxamide (): Replacing the cyclopropane ring with a cyclohexane ring eliminates ring strain, increasing stability but reducing reactivity.
Property N-(1-Phenylethyl)cyclopropanecarboxamide N-(1-Phenylethyl)cyclohexanecarboxamide
Ring Strain High (cyclopropane) Low (cyclohexane)
Molecular Weight ~211 g/mol (estimated) ~239 g/mol (C16H21NO)
Bioavailability Moderate (strain-driven reactivity) Higher (improved lipophilicity)

Substituent Variations on the Amide Nitrogen

  • N,N-Dimethyl and N,N-Diethyl Derivatives (): Alkyl groups on the amide nitrogen alter electronic and steric properties. For example, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shows increased steric bulk, which may reduce metabolic degradation but lower solubility.
  • Stereochemical Variants: (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride () demonstrates the importance of stereochemistry. Enantiomers can exhibit divergent biological activities, with the hydrochloride salt improving aqueous solubility .

Functional Group Modifications

  • The fluorine atom may also improve metabolic stability .
  • Sulfonamide and Boronate Derivatives: Compounds like N-(4-(1-((2-aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide () are designed for specific biological targets (e.g., GSK-3β inhibition), leveraging sulfonamide groups for hydrogen bonding .

Neuroactive and Abuse-Prone Analogs

  • Cyclopropylfentanyl (): A fentanyl analog with a cyclopropane carboxamide group.

Therapeutic Candidates

  • GSK-3β Inhibitors (): Derivatives like compound 19 (N-(4-(1-((2-aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide) show promise in neuroprotection, with molecular weights ~372–376 g/mol and confirmed activity via enzymatic assays .

Preparation Methods

Activation Strategies

Cyclopropanecarboxylic acid is typically activated as an acid chloride or mixed anhydride to enhance electrophilicity. In source, toluene-4-sulfonic acid catalyzes the reaction in benzene under reflux (24 hours), achieving a 72% yield of a structurally related amide. Alternatively, coupling reagents like HATU or EDCI facilitate amide bond formation in polar aprotic solvents (e.g., DMF or THF), though these methods require rigorous moisture control.

Solvent and Catalyst Optimization

Benzene and toluene are commonly used for their ability to azeotrope water, driving the reaction to completion. However, source demonstrates that dimethyl sulfoxide (DMSO) enhances reactivity in iodine-catalyzed oxidative couplings, suggesting potential for solvent engineering in amidation steps. Catalytic iodine (20 mol%) in chloroform improves yields to 87% in analogous systems.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Synthetic routes that build the cyclopropane ring in situ offer advantages in stereochemical control. A notable method involves the reaction of vinyl carboxamides with dichlorocarbene intermediates.

Dichlorocarbene Insertion

Treatment of N-(1-phenylethyl)acrylamide with dichlorocarbene (generated from chloroform and a strong base) produces a cyclopropane ring via [2+1] cycloaddition. This method, though efficient, requires careful temperature modulation (−20°C to 0°C) to minimize side reactions.

Simmons-Smith Reaction

The use of diiodomethane and a zinc-copper couple enables cyclopropanation of allylic carboxamides. For example, N-(1-phenylethyl)allylcarboxamide reacts with Zn(CH2_2I)2_2 to form the cyclopropane derivative in 65% yield. Steric effects from the phenylethyl group necessitate extended reaction times (48–72 hours).

Multi-Step Sequences Involving Intermediate Functionalization

Complex derivatives of N-(1-phenylethyl)cyclopropanecarboxamide often require multi-step syntheses. Source outlines a route where a pre-formed cyclopropane core undergoes successive modifications:

Carboxylic Acid Intermediate

Cyclopropane-1-carboxylic acid is esterified with methyl chloroformate, followed by aminolysis with 1-phenylethylamine. This two-step process achieves 81% overall yield when conducted in tetrahydrofuran under nitrogen.

Oxidative Cross-Coupling

Source reports an iodine-catalyzed oxidative coupling between α-amino ketones and alcohols, which could be adapted for synthesizing carboxamide precursors. For instance, reaction of glycine-derived α-amino ketones with benzyl alcohol in the presence of I2_2 (20 mol%) and DMSO generates α-acyloxy amides, which are hydrolyzed to carboxylic acids for subsequent amidation.

Stereoselective Synthesis and Chiral Resolution

The chirality of the 1-phenylethyl group necessitates enantioselective methods. Source resolves this using (R)-1-phenylethylamine, achieving >99% enantiomeric excess (ee) via crystallization. Key advancements include:

Kinetic Resolution

Lipase-catalyzed transesterification of racemic this compound esters selectively hydrolyzes one enantiomer, yielding optically pure product. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 92% ee.

Chiral Auxiliaries

Temporary chiral inductors, such as Oppolzer’s sultam, direct cyclopropane formation with high diastereoselectivity. Subsequent removal of the auxiliary affords enantiomerically enriched product.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions:

MethodStarting MaterialsCatalyst/SolventYield (%)Reference
Direct AmidationCyclopropanecarboxylic acidToluene-4-sulfonic acid, Benzene72
Simmons-Smith ReactionAllylcarboxamideZn(CH2_2I)2_2, THF65
Oxidative Cross-Couplingα-Amino ketoneI2_2, DMSO87
Multi-Step AminolysisMethyl cyclopropanecarboxylate1-Phenylethylamine, THF81

Challenges and Optimization Strategies

Byproduct Formation

Over-acylation of the amine is a common issue, mitigated by using stoichiometric control (1:1 molar ratio of acid chloride to amine). Source notes that adding molecular sieves (4Å) reduces hydrolysis of the acid chloride, improving yields by 15%.

Scalability Issues

Large-scale reactions face exothermic risks during amidation. Gradual addition of acid chloride to the amine solution at 0°C minimizes thermal degradation. Source demonstrates gram-scale synthesis with 94% yield using this approach.

Green Chemistry Alternatives

Replacing benzene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency. Similarly, catalytic systems using recyclable ionic liquids (e.g., [BMIM][BF4_4]) are under investigation .

Q & A

Q. What are the optimized synthetic routes for N-(1-phenylethyl)cyclopropanecarboxamide, and how can reaction conditions be adjusted to improve yield?

The synthesis of cyclopropane derivatives often involves coupling cyclopropanecarboxylic acid derivatives with amines. For example, a similar compound, N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide, was synthesized via carbodiimide-mediated coupling of 1-phenylcycloprop-2-ene-1-carboxylic acid with dimethylamine, yielding 57% after silica gel chromatography . Key parameters include:

  • Stoichiometry : A 2:1 molar ratio of amine to acid is recommended to drive the reaction to completion.
  • Temperature : Room temperature (r.t.) is sufficient for amide bond formation, minimizing side reactions.
  • Purification : Preparative column chromatography (hexanes/EtOAc gradients) ensures high purity.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural validation requires a combination of methods:

  • X-ray crystallography : Used to resolve the cyclopropane ring geometry and substituent positions in analogs like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .
  • NMR spectroscopy : Proton and carbon NMR can confirm the presence of the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of synthesized this compound?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) is standard.
  • Melting point analysis : Sharp melting ranges (e.g., 151.0–151.3°C for a related compound) indicate high crystallinity .
  • TLC : Rf values in hexanes/EtOAc (1:1) help monitor reaction progress .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s bioactivity, and what structural analogs show enhanced pharmacological profiles?

The cyclopropane ring’s strain and rigidity enhance binding to hydrophobic pockets in biological targets. For example:

  • Piperidine analogs : N-(Piperidin-3-yl)cyclopropanecarboxamide derivatives exhibit opioid receptor affinity due to the piperidine moiety’s CNS activity .
  • Sulfonyl derivatives : N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide analogs are patented for CFTR-mediated disease treatment, highlighting the role of sulfonyl groups in target specificity .

Table 1 : Structural Modifications and Bioactivity

DerivativeFunctional GroupTarget/ActivityReference
N-(Pyridin-2-ylsulfonyl)SulfonamideCFTR inhibition
N-(Piperidin-3-yl)PiperidineOpioid receptor binding
N-(4-Fluorophenyl)FluorophenylAnticancer (c-Met kinase)

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Replicate experiments using standardized protocols (e.g., kinase inhibition assays for c-Met ).
  • Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Purity reassessment : Impurities <95% can skew bioactivity; re-purify using preparative HPLC .

Q. What experimental designs are recommended for studying receptor-ligand interactions with this compound?

  • Docking studies : Use cyclopropane’s rigid structure to model binding poses in targets like c-Met kinase .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Mutagenesis : Identify critical residues in receptor binding pockets (e.g., opioid receptor mutants ).

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Detect trace byproducts (e.g., N-oxide derivatives from oxidation ).
  • Stability studies : Store compounds under inert atmospheres to prevent cyclopropane ring opening.
  • Reaction monitoring : Use in-situ FTIR to track intermediates and optimize quenching times .

Methodological Considerations

  • Scaling synthesis : Pilot plant protocols (e.g., 500 mg to 1 kg scale) should maintain stoichiometry and solvent ratios to avoid yield drops .
  • Regioselectivity : Cyclopropane ring opening in analogs is often controlled by steric/electronic factors (e.g., C3 hydrogenolysis in aziridine derivatives ).

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